ZL-12A probe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

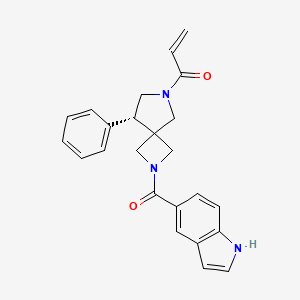

C24H23N3O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1 |

InChI Key |

MYXSQZUOVQVGCH-FQEVSTJZSA-N |

Isomeric SMILES |

C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

ZL-12A probe as a covalent degrader of ERCC3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZL-12A, a stereospecific spirocycle acrylamide probe that functions as a covalent, monofunctional degrader of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein. ZL-12A offers a valuable tool for studying the biological functions of ERCC3 and the broader Transcription Factor IIH (TFIIH) complex.

Introduction to ERCC3

ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical ATP-dependent DNA helicase and a core subunit of the general transcription factor complex TFIIH.[1][2] This complex plays a dual role essential for cellular function:

-

Nucleotide Excision Repair (NER): TFIIH is integral to the NER pathway, which repairs DNA damage caused by UV radiation and chemical mutagens. The helicase activity of ERCC3 helps unwind the DNA around the damaged site to allow for repair.[2]

-

Gene Transcription: As part of TFIIH, ERCC3 is also required for the initiation of transcription by RNA polymerase II.[1][2]

Given its central role in DNA repair and transcription, mutations and dysregulation of ERCC3 are associated with severe genetic disorders, including Xeroderma Pigmentosum and Cockayne's syndrome, and have been implicated in various cancers.[3][4][5] This makes ERCC3 a compelling target for therapeutic intervention and basic research.

ZL-12A: A Stereospecific Covalent Degrader

ZL-12A is a unique small molecule probe that induces the degradation of ERCC3. Unlike traditional inhibitors that only block a protein's function, or bifunctional degraders (like PROTACs) that recruit an E3 ligase via a separate ligand, ZL-12A is a monofunctional degrader.[6][7] It operates by covalently binding to a specific cysteine residue on ERCC3, which subsequently leads to the protein's ubiquitination and degradation by the proteasome.[6]

Mechanism of Action

The degradation of ERCC3 by ZL-12A follows a precise molecular mechanism:

-

Covalent Modification: ZL-12A stereoselectively targets and covalently modifies cysteine 342 (C342) within ERCC3.[6][8]

-

E3 Ligase Recruitment: This covalent modification event is hypothesized to expose a neo-degron, leading to the recruitment of the Cullin-RING E3 ligase complex containing the substrate receptor FBXL18.[6]

-

Ubiquitination & Degradation: The recruited E3 ligase polyubiquitinates ERCC3, marking it for recognition and subsequent degradation by the 26S proteasome.[6][9]

This mechanism has been validated by experiments showing that the degradation of ERCC3 by ZL-12A is blocked by inhibitors of the neddylation pathway (MLN4924) and the proteasome (carfilzomib, MG132).[6]

Quantitative Data

The potency of ZL-12A in inducing ERCC3 degradation has been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for degradation are summarized below.

| Cell Line | Treatment Time | IC50 (µM) | 95% Confidence Interval (µM) |

| 22Rv1 (Prostate Cancer) | 3 hours | 5.5 | 4.0–7.5 |

| 22Rv1 (Prostate Cancer) | 12 hours | 2.7 | 2.5–3.0 |

| Ramos (B-cell Lymphoma) | 3 hours | 8.0 | 5.4–11.9 |

| Data sourced from proteomic and western blot experiments.[6][9] |

Visualized Mechanisms and Workflows

ZL-12A Mechanism of Action

Caption: Covalent modification of ERCC3 by ZL-12A leads to ubiquitination and proteasomal degradation.

Experimental Workflow for ZL-12A Validation

Caption: Workflow for confirming ZL-12A as a selective, proteasome-dependent degrader of ERCC3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ZL-12A.

Cell Culture and Compound Treatment

-

Cell Lines: 22Rv1 (human prostate carcinoma) or Ramos (human Burkitt's lymphoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: ZL-12A is dissolved in DMSO to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A DMSO-only control is run in parallel.

-

Treatment: Cells are seeded to an appropriate density and allowed to adhere (for adherent cells like 22Rv1) overnight. The medium is then replaced with fresh medium containing the desired concentration of ZL-12A or DMSO control. Cells are incubated for the specified duration (e.g., 3, 12, or 24 hours).

Western Blot for ERCC3 Degradation

This protocol is used to quantify the reduction in ERCC3 protein levels following treatment with ZL-12A.

-

Cell Lysis:

-

After treatment, wash cells once with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and collect lysate. For suspension cells, pellet and resuspend in lysis buffer.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERCC3 (XPB) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using software like ImageJ. Normalize ERCC3 band intensity to the loading control.

-

Ubiquitination Assay via Immunoprecipitation

This assay confirms that ZL-12A induces the ubiquitination of ERCC3.[9]

-

Cell Transfection (Optional but Recommended):

-

For enhanced signal, transfect HEK293T cells with a plasmid expressing HA-tagged ubiquitin using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

Treat cells with ZL-12A (e.g., 20 µM for 3 hours). For mechanism validation, pre-treat a sample with a proteasome inhibitor (e.g., 2 µM carfilzomib for 1 hour) to allow ubiquitinated proteins to accumulate.

-

Lyse cells as described in the Western Blot protocol.

-

-

Immunoprecipitation (IP):

-

Normalize lysate protein amounts (e.g., 1-2 mg).

-

Incubate the lysate with anti-HA magnetic beads or antibody-coupled protein A/G beads overnight at 4°C with gentle rotation to pull down all HA-ubiquitinated proteins.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate by Western Blot using a primary antibody against ERCC3 to detect the presence of a high-molecular-weight smear, which indicates polyubiquitination.

-

Mass Spectrometry-Based Proteomics

Activity-Based Protein Profiling (ABPP) and global proteomics are used to identify the specific target of ZL-12A and assess its selectivity across the proteome.[6]

-

Cell Treatment and Lysis: Treat cells (e.g., 22Rv1) with ZL-12A (e.g., 50 µM for 3 hours) or DMSO control. Lyse cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.

-

Peptide Labeling (for quantitative proteomics): Label peptides from different conditions (e.g., DMSO vs. ZL-12A) with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the resulting spectra against a human protein database to identify and quantify proteins.

-

Generate volcano plots to visualize proteins with significant changes in abundance. In these experiments, ERCC3 is expected to be one of the most significantly downregulated proteins in the ZL-12A-treated sample.[6]

-

Conclusion

ZL-12A is a powerful chemical probe that provides a selective and potent method for inducing the degradation of ERCC3.[6] Its monofunctional covalent mechanism offers a distinct approach compared to traditional inhibitors and bifunctional degraders. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize ZL-12A in studies aimed at elucidating the complex biology of ERCC3, the TFIIH complex, and the pathways of DNA repair and transcription.

References

- 1. ERCC3 ERCC excision repair 3, TFIIH core complex helicase subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. WikiGenes - ERCC3 - excision repair cross-complementation group 3 [wikigenes.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ERCC3 | Rupa Health [rupahealth.com]

- 6. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The ZL-12A Stereoprobe: A Technical Overview for Researchers

The ZL-12A stereoprobe is a stereo- and regio-chemically defined spirocycle acrylamide that functions as a covalent ligand for proteins.[1][2][3] It has been identified as a valuable tool compound for studying the biological functions of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key component of the TFIIH complex involved in transcription and DNA repair.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental protocols associated with the ZL-12A stereoprobe, tailored for researchers, scientists, and drug development professionals.

Core Function: Selective Degradation of ERCC3

The primary function of ZL-12A is the stereoselective promotion of the degradation of the TFIIH helicase ERCC3.[1][2][3] This activity is achieved through a covalent modification, leading to the targeted removal of the ERCC3 protein from the cellular environment.

Mechanism of Action: Covalent Modification and Proteasomal Degradation

ZL-12A exerts its effect by covalently binding to a specific cysteine residue, C342, on the ERCC3 protein.[1][2] This covalent modification serves as a signal for the cellular machinery responsible for protein degradation. The engagement of C342 by ZL-12A leads to the ubiquitination of ERCC3, marking it for degradation by the ubiquitin-proteasome system.[1]

Interestingly, other compounds such as the natural product triptolide and the anti-hypertension drug spironolactone also interact with the same cysteine residue (ERCC3_C342), but with markedly different functional outcomes.[1][2][3] While ZL-12A and spironolactone promote the degradation of ERCC3, triptolide does not induce its degradation but instead causes a collateral loss of RNA polymerases.[1][2] This highlights the unique functional consequence of the covalent modification mediated by ZL-12A.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of the ZL-12A stereoprobe in inducing ERCC3 degradation.

| Cell Line | Treatment Time | IC50 (µM) | 95% Confidence Interval (µM) |

| 22Rv1 | 3 h | 5.5 | 4.0–7.5 |

| Ramos | 3 h | 8.0 | 5.4–11.9 |

| 22Rv1 | 12 h | 2.7 | 2.5–3.0 |

Table 1: IC50 values for ZL-12A-induced ERCC3 degradation in different human cancer cell lines.[1][4]

Experimental Protocols

The characterization of ZL-12A and its effects on ERCC3 involved several key experimental methodologies.

Cell Culture and Treatment

-

Cell Lines: Ramos (human B-cell cancer) and 22Rv1 (prostate cancer) cell lines were utilized.[1]

-

Compound Treatment: Cells were exposed to varying concentrations of ZL-12A or other stereoprobes (e.g., 10 µM, 20 µM, 50 µM) for specified durations (e.g., 1 h, 3 h, 12 h).[1][4]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling was a central technique used to identify the protein targets of ZL-12A.

-

Cysteine-Directed ABPP: This method was used to assess the reactivity of the stereoprobe with cysteine residues across the proteome. It involved the use of a broadly cysteine-reactive probe, IA-DTB, to compete with the stereoprobe for cysteine binding.[1]

-

Protein-Directed ABPP: This workflow aimed to identify the specific proteins that were stereoselectively enriched by the alkyne stereoprobes. Multiplexed tandem mass tagging (TMT) MS-based proteomics was used for quantification.[4]

Western Blotting

Western blotting was employed to visualize and quantify the abundance of ERCC3 and other proteins.

-

Cell Lysis: Treated cells were lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for ERCC3 and a loading control (e.g., GAPDH).

-

Detection: Secondary antibodies conjugated to a detectable marker were used for visualization and subsequent quantification.

Mass Spectrometry (MS)-Based Proteomics

Quantitative proteomics was used to measure changes in protein abundance across the entire proteome following ZL-12A treatment.

-

Sample Preparation: Protein lysates from treated and control cells were digested into peptides.

-

Tandem Mass Tagging (TMT): Peptides were labeled with TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins was determined by analyzing the TMT reporter ion intensities.

Ubiquitination Assays

To confirm that ZL-12A induces the ubiquitination of ERCC3, the following steps were taken in HEK293T cells recombinantly expressing HA epitope-tagged ubiquitin:

-

Cell Treatment: Cells were treated with ZL-12A or its stereoisomer ZL-12B, with or without a proteasome inhibitor (carfilzomib).[4]

-

Immunoprecipitation: ERCC3 was immunoprecipitated from cell lysates using anti-HA magnetic beads.[4]

-

Western Blotting: The immunoprecipitated samples were analyzed by Western blotting with antibodies against ERCC3 and ubiquitin to detect ubiquitinated ERCC3.[4]

Visualizations

Signaling Pathway of ZL-12A-Mediated ERCC3 Degradation

Caption: ZL-12A covalently modifies C342 of ERCC3, leading to its ubiquitination and proteasomal degradation.

Experimental Workflow for Protein-Directed ABPP

Caption: Workflow for identifying stereoprobe-liganded proteins using protein-directed ABPP.

References

- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

ZL-12A probe and its role in activity-based protein profiling (ABPP)

An In-depth Technical Guide to the ZL-12A Probe for Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the functional state of enzymes.[1] These probes are typically small molecules that form a covalent bond with the active site of an enzyme, allowing for its subsequent detection and identification.[3] A standard ABPP probe consists of two key components: a reactive group or "warhead" that binds to the enzyme's active site, and a reporter tag for visualization or enrichment.[1]

The this compound: A Covalent Ligand for ERCC3 Degradation

ZL-12A is a spirocycle acrylamide-based covalent probe that has been identified as a stereoselective degrader of the TFIIH helicase ERCC3.[4][5][6] Through cysteine-directed ABPP, ZL-12A was found to covalently modify cysteine 342 (C342) of ERCC3.[4][5] This modification leads to the ubiquitination and subsequent proteasomal degradation of the ERCC3 protein.[4]

Quantitative Data for ZL-12A

The following table summarizes the key quantitative data reported for the this compound in its interaction with ERCC3.

| Parameter | Value | Cell Line | Treatment Time | Reference |

| IC₅₀ for ERCC3 Degradation | 5.5 µM (95% CI: 4.0–7.5 µM) | 22Rv1 | 3 hours | [4] |

| IC₅₀ for ERCC3 Degradation | 2.7 µM | 22Rv1 | 12 hours | [4] |

Mechanism of Action of ZL-12A

ZL-12A induces the degradation of ERCC3 through a mechanism involving covalent modification, ubiquitination, and proteasomal degradation. The key steps are outlined below.

Caption: ZL-12A covalently modifies C342 of ERCC3, leading to FBXL18-mediated ubiquitination and proteasomal degradation.

Experimental Protocols

This section provides a detailed methodology for utilizing the this compound in a cysteine-directed ABPP experiment.

Cysteine-Directed ABPP Workflow

The general workflow for a competitive cysteine-directed ABPP experiment to profile ZL-12A's targets is as follows:

Caption: Workflow for cysteine-directed ABPP using ZL-12A and an IA-DTB competition probe.

Detailed Methodologies

1. Cell Culture and Treatment:

-

Cell Lines: Ramos or 22Rv1 cells are suitable for these experiments.[4]

-

Culture Conditions: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Treat cells with the desired concentration of ZL-12A (e.g., 50 µM) or DMSO as a vehicle control for a specified duration (e.g., 3 hours).[4]

2. Cell Lysis:

-

Harvest cells and wash with PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate the samples to ensure complete lysis.

-

Clarify the lysate by centrifugation to remove cell debris.

3. Iodoacetamide-Desthiobiotin (IA-DTB) Labeling:

-

Determine the protein concentration of the cell lysates.

-

Treat the proteomes (typically 1.5–2.0 mg/mL) with the iodoacetamide-desthiobiotin (IA-DTB) probe at a final concentration of 100 µM.[7]

-

Incubate for 1 hour at room temperature to allow for the labeling of cysteines not occupied by ZL-12A.[7]

4. Protein Digestion:

-

Reduce disulfide bonds using a reducing agent like TCEP.

-

Alkylate free cysteines with iodoacetamide.

-

Digest the proteins into peptides overnight at 37°C using trypsin.[8]

5. Peptide Enrichment:

-

Enrich the desthiobiotin-labeled peptides using streptavidin agarose beads.

-

Wash the beads extensively to remove non-labeled peptides.

-

Elute the enriched peptides from the beads.

6. Tandem Mass Tag (TMT) Labeling:

-

Resuspend the enriched peptides in a suitable buffer (e.g., 200 mM HEPPS, pH 8.5).[9]

-

Equilibrate the TMT label reagents to room temperature and resuspend in anhydrous acetonitrile.[8][9]

-

Add the TMT reagent to the peptide sample and incubate for 1 hour at room temperature.[9]

-

Combine the differentially labeled samples.[9]

7. LC-MS/MS Analysis:

-

Desalt the combined, labeled peptide sample.

-

Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

8. Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify the labeled peptides.

-

Normalize the data from the ZL-12A-treated samples to the DMSO control to determine the degree of cysteine engagement by the probe.[4]

Conclusion

The this compound serves as a valuable tool for studying the function and regulation of the ERCC3 helicase. Its ability to induce targeted degradation provides a powerful method for investigating the downstream consequences of ERCC3 loss. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive resource for researchers aiming to utilize ZL-12A in their own activity-based protein profiling experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Related Videos - Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification [visualize.jove.com]

- 3. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 5. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qb3.berkeley.edu [qb3.berkeley.edu]

The Biological Targets of the ZL-12A Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ZL-12A probe is a stereoselective spirocyclic acrylamide that has been identified as a potent and specific degrader of the TFIIH helicase subunit ERCC3 (Excision Repair Cross-Complementation group 3), also known as XPB. This document provides a comprehensive technical overview of the biological targets of ZL-12A, its mechanism of action, and the experimental methodologies used to elucidate these findings. The primary target, ERCC3, is a crucial component of the general transcription factor IIH (TFIIH) complex, which plays a dual role in nucleotide excision repair (NER) of DNA damage and in the initiation of transcription.[1][2] ZL-12A exerts its effect by covalently modifying a specific cysteine residue (C342) on ERCC3, leading to its subsequent ubiquitination and degradation by the proteasome. This targeted degradation is mediated by the F-box protein FBXL18, a component of a Cullin-RING E3 ubiquitin ligase complex. The unique mechanism of ZL-12A-induced degradation of ERCC3, as opposed to inhibition, presents a novel therapeutic strategy for targeting cellular processes reliant on TFIIH function.

Primary Biological Target: ERCC3 (XPB)

The principal biological target of the this compound is the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key DNA helicase and a core subunit of the TFIIH complex.[1][2]

Function of ERCC3

ERCC3 is a multi-functional protein with essential roles in two fundamental cellular processes:

-

Nucleotide Excision Repair (NER): As a component of the TFIIH complex, ERCC3's helicase activity is critical for unwinding DNA around a site of damage, allowing for the removal of the damaged segment and its replacement with a new, correct sequence.[1][2]

-

Transcription Initiation: ERCC3 is also a core component of the general transcription factor TFIIH, which is required for the initiation of transcription by RNA polymerase II. Its helicase function helps to open the DNA promoter, allowing for the assembly of the transcription machinery.

Mechanism of Action of ZL-12A on ERCC3

ZL-12A induces the degradation of ERCC3 through a specific and stereoselective mechanism. It acts as a "molecular glue" to promote the interaction between ERCC3 and an E3 ubiquitin ligase complex.

-

Covalent Modification: ZL-12A possesses a reactive acrylamide warhead that covalently binds to the cysteine residue at position 342 (C342) of ERCC3.[1][2] This interaction is highly stereoselective.

-

Recruitment of E3 Ligase: The covalent modification of ERCC3 by ZL-12A induces a conformational change that promotes its recognition by the F-box protein FBXL18 , which is the substrate receptor component of a Cullin-RING E3 ubiquitin ligase complex.[1]

-

Ubiquitination and Proteasomal Degradation: The FBXL18-containing E3 ligase then polyubiquitinates ERCC3. This polyubiquitin chain serves as a signal for the 26S proteasome, which recognizes and degrades the modified ERCC3 protein.[1]

Interestingly, the natural product triptolide also binds to the same C342 residue on ERCC3 but does not induce its degradation. Instead, it leads to the collateral degradation of RNA polymerases, highlighting the distinct functional outcomes that can be achieved by targeting the same cysteine residue with different chemical scaffolds.[1][2] The anti-hypertension drug spironolactone has also been shown to promote ERCC3 degradation via covalent modification of C342.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of ZL-12A in inducing ERCC3 degradation.

| Cell Line | IC50 for ERCC3 Degradation | Reference |

| 22Rv1 (Prostate Cancer) | 5.5 µM (3h treatment) | [1] |

| 22Rv1 (Prostate Cancer) | 2.7 µM (12h treatment) | [1] |

| Ramos (Burkitt's Lymphoma) | 8.0 µM (3h treatment) | [1] |

Table 1: In-Cell Potency of ZL-12A for ERCC3 Degradation

Experimental Protocols

The identification and characterization of ZL-12A's biological targets were primarily achieved through cysteine-directed activity-based protein profiling (ABPP) coupled with mass spectrometry.

Cysteine-Directed Activity-Based Protein Profiling (ABPP)

This chemoproteomic technique is used to identify the protein targets of covalent inhibitors in a complex proteome.

Objective: To identify cysteine residues that are covalently modified by the this compound.

Methodology:

-

Cell Culture and Lysis: Human cancer cell lines (e.g., 22Rv1, Ramos) are cultured under standard conditions. Cells are harvested and lysed in a suitable buffer (e.g., PBS) by sonication to prepare a native proteome lysate. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

Probe Treatment: The cell lysate is treated with the this compound at a specific concentration (e.g., 50 µM) for a defined period (e.g., 3 hours) at room temperature. A DMSO-treated lysate serves as a negative control.

-

Labeling with a Reporter Tag: After incubation with ZL-12A, the proteome is treated with a broad-spectrum cysteine-reactive probe containing a reporter tag, such as iodoacetamide-alkyne (IA-alkyne) or iodoacetamide-desthiobiotin (IA-DTB).[3][4][5] This reporter probe labels cysteine residues that were not modified by ZL-12A.

-

Click Chemistry: The alkyne-tagged proteins are then conjugated to an azide-containing biotin or fluorescent tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

-

Enrichment of Labeled Proteins/Peptides: Biotin-tagged proteins are enriched using streptavidin beads.

-

Proteomic Analysis by Mass Spectrometry:

-

The enriched proteins are digested into peptides (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

By comparing the abundance of labeled peptides between the ZL-12A-treated and DMSO-treated samples, specific cysteine residues that are targeted by ZL-12A can be identified. A significant reduction in the signal from a particular cysteine-containing peptide in the ZL-12A treated sample indicates that this cysteine was covalently modified by the probe.

-

In-situ Protein Degradation Assay (Western Blot)

This assay is used to confirm and quantify the degradation of a target protein in cells treated with a compound.

Objective: To measure the levels of ERCC3 protein in cells following treatment with ZL-12A.

Methodology:

-

Cell Treatment: Adherent or suspension cells are seeded in multi-well plates and treated with varying concentrations of ZL-12A or a vehicle control (DMSO) for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ERCC3. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with a digital imager.

-

-

Quantification: The intensity of the ERCC3 band is normalized to the intensity of the loading control band to determine the relative amount of ERCC3 in each sample.

Visualizations

Signaling Pathway of ZL-12A Induced ERCC3 Degradation

References

- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

ZL-12A: A Covalent Probe for Targeted Degradation of the TFIIH Component ERCC3

An In-depth Technical Guide for Researchers and Drug Development Professionals

The general transcription factor IIH (TFIIH) is a critical multi-subunit complex involved in two fundamental cellular processes: transcription initiation by RNA polymerase II and nucleotide excision repair (NER).[1][2] Its dual role makes it a compelling target for both basic research and therapeutic development. However, the complexity of its structure and function presents significant challenges for developing selective chemical probes. This guide details the discovery, mechanism, and application of ZL-12A, a novel covalent chemical probe that enables the targeted degradation of the ERCC3 helicase subunit of TFIIH.

Introduction to ZL-12A

ZL-12A is a stereo- and regio-chemically defined spirocycle acrylamide identified through activity-based protein profiling (ABPP).[3][4][5] It functions as a "monofunctional degrader," a class of small molecules that can induce the degradation of a target protein without the need for a separate E3 ligase-recruiting moiety, as seen in proteolysis-targeting chimeras (PROTACs). ZL-12A provides a powerful tool for studying the specific roles of ERCC3 and the consequences of its acute depletion in cellular systems.

Mechanism of Action: Covalent Modification and Targeted Degradation

ZL-12A exerts its effect through a highly specific covalent interaction with its target protein, ERCC3 (also known as Xeroderma Pigmentosum group B, XPB).

-

Covalent Binding: ZL-12A irreversibly binds to a specific cysteine residue, C342, on the ERCC3 protein.[3][4] This interaction is stereoselective, with ZL-12A showing significantly greater activity than its diastereomer, ZL-12B.[3]

-

Induction of Degradation: The covalent modification of C342 by ZL-12A flags the ERCC3 protein for degradation. This process is dependent on the ubiquitin-proteasome system, as demonstrated by the rescue of ERCC3 levels upon treatment with proteasome inhibitors (e.g., Carfilzomib) and neddylation inhibitors (e.g., MLN4924).[3]

Quantitative Data: Potency of ZL-12A

The potency of ZL-12A is defined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the probe required to decrease the cellular abundance of ERCC3 by 50%.[6][7] The IC50 values have been determined in different human cancer cell lines.

| Cell Line | IC50 for ERCC3 Degradation (3h treatment) | 95% Confidence Interval | Reference |

| 22Rv1 (Prostate) | 5.5 µM | 4.0–7.5 µM | [3] |

| Ramos (B-cell) | 2.7 µM | 2.5–3.0 µM | [8] |

Comparative Pharmacology: ZL-12A, Triptolide, and Spironolactone

Interestingly, the C342 residue of ERCC3 is also targeted by the natural product triptolide and the anti-hypertensive drug spironolactone. However, the functional outcomes of binding to this same cysteine residue are strikingly different.

-

ZL-12A: Covalently binds to C342 and induces proteasomal degradation of ERCC3.[3]

-

Triptolide: Also binds covalently to C342 but does not cause ERCC3 degradation. Instead, its binding leads to the collateral degradation of associated RNA polymerases (e.g., POLR2A).[3][4][5] ZL-12A and triptolide exhibit cross-antagonism in their protein degradation profiles.[3]

-

Spironolactone: This drug was previously known to promote ERCC3 degradation through an unknown mechanism. It has now been shown to act similarly to ZL-12A by covalently modifying C342.[3]

Experimental Protocols

The characterization of ZL-12A relies on a combination of chemical proteomics and standard cell biology techniques.

ABPP is a powerful chemical proteomic strategy used to identify protein targets of small molecules in native biological systems.

-

Probe Synthesis: An alkyne-tagged version of the probe (e.g., ZL-14A, the alkyne analog of ZL-12A) is synthesized.

-

Cellular Treatment: Human cancer cells (e.g., 22Rv1, Ramos) are treated with the alkyne probe for a defined period (e.g., 1-3 hours).

-

Cell Lysis: Cells are harvested and lysed to release protein content.

-

Click Chemistry: The alkyne-tagged, probe-bound proteins are conjugated to a reporter tag (e.g., biotin-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").

-

Enrichment & Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the probe.

References

- 1. TFIIH [biochem.umd.edu]

- 2. The role of Transcription Factor IIH complex in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. pubs.acs.org [pubs.acs.org]

Chemical structure and properties of the ZL-12A probe

An In-depth Technical Guide to the ZL-12A Probe: Chemical Structure, Properties, and Experimental Protocols

This guide provides a comprehensive overview of the this compound, a covalent ligand identified for its ability to selectively induce the degradation of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical biology and therapeutic potential of targeted protein degradation.

Chemical Structure and Properties

The this compound is a stereochemically defined spirocycle acrylamide. It belongs to a class of electrophilic "stereoprobes" designed for activity-based protein profiling (ABPP) to discover ligands for proteins in their native cellular environment[1].

Chemical Name: (S)-1-(6-benzoyl-8-phenyl-2,6-diazaspiro[3.4]octan-2-yl)prop-2-en-1-one

Key Properties:

-

Mechanism of Action: ZL-12A acts as a monofunctional degrader of the TFIIH helicase ERCC3[1]. It covalently modifies the cysteine residue at position 342 (C342) of ERCC3, leading to the subsequent ubiquitination and proteasomal degradation of the protein[1].

-

Stereoselectivity: The activity of ZL-12A is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inducing ERCC3 degradation compared to its (R)-enantiomer[1].

-

Target Specificity: ZL-12A exhibits a degree of selectivity for ERCC3. While it is part of a broader class of cysteine-reactive probes, its specific structural features confer its ability to promote the degradation of ERCC3[1].

Quantitative Data

The following table summarizes the key quantitative data reported for the this compound.

| Parameter | Cell Line | Value (µM) | 95% Confidence Interval | Reference |

| IC50 for ERCC3 Degradation | 22Rv1 | 5.5 | 4.0–7.5 | [1] |

| IC50 for ERCC3 Degradation | Ramos | 8.0 | 5.4–11.9 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound, based on established protocols in the field.

Synthesis of ZL-12A

The synthesis of ZL-12A and its analogs involves a multi-step process starting from commercially available materials to construct the spirocyclic core, followed by the introduction of the acrylamide warhead. The general synthetic scheme for related spirocycle acrylamides has been described[1].

Outline of Synthesis:

-

Formation of the Spirocyclic Core: The synthesis typically begins with the construction of the 2,6-diazaspiro[3.4]octane scaffold. This is often achieved through a series of cyclization and protection/deprotection steps.

-

Introduction of Substituents: The phenyl and benzoyl groups are introduced onto the spirocyclic core through appropriate acylation and arylation reactions.

-

Acrylamide Formation: The final step involves the acylation of the secondary amine on the spirocyclic core with acryloyl chloride or a related activated acrylic acid derivative to form the reactive acrylamide warhead. The stereochemistry is controlled through the use of chiral starting materials or chiral resolution techniques.

Cysteine-Directed Activity-Based Protein Profiling (ABPP)

This protocol is used to identify the cysteine residues that are covalently modified by ZL-12A across the proteome.

Materials:

-

Human cancer cell lines (e.g., 22Rv1, Ramos)

-

This compound (and stereoisomer as a control)

-

DMSO (vehicle control)

-

Iodoacetamide-desthiobiotin (IA-DTB) probe

-

Lysis buffer (e.g., PBS with 0.1% SDS)

-

Streptavidin-agarose beads

-

Trypsin

-

Tandem Mass Tags (TMT) for quantitative proteomics

-

LC-MS/MS instrumentation

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with ZL-12A (e.g., 50 µM) or DMSO for a specified time (e.g., 3 hours).

-

Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer.

-

Probe Labeling: Treat the cell lysates with the IA-DTB probe to label cysteine residues that were not modified by ZL-12A.

-

Protein Digestion: Precipitate the proteins, wash, and then digest with trypsin overnight.

-

Peptide Labeling: Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.

-

Enrichment of Biotinylated Peptides: Use streptavidin-agarose beads to enrich for the IA-DTB-labeled (biotinylated) peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides. A decrease in the signal for a particular cysteine peptide in the ZL-12A-treated sample compared to the control indicates covalent modification by the probe.

Western Blotting for ERCC3 Degradation

This protocol is used to specifically measure the decrease in ERCC3 protein levels following treatment with ZL-12A.

Materials:

-

Human cancer cell lines (e.g., 22Rv1)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERCC3

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate 22Rv1 cells and treat with varying concentrations of ZL-12A or DMSO for a specified time (e.g., 3 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERCC3 and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the ERCC3 band intensity to the loading control to determine the relative decrease in ERCC3 levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of ZL-12A and the experimental workflow for its characterization.

Caption: Mechanism of ZL-12A-induced ERCC3 degradation.

Caption: Cysteine-directed ABPP experimental workflow.

References

The ZL-12A Probe: A Covalent Approach to Modulating Nucleotide Excision Repair

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

The ZL-12A probe is a stereoselective spirocycle acrylamide that has emerged as a potent tool for investigating the intricacies of DNA repair, specifically the Nucleotide Excision Repair (NER) pathway. This document provides a comprehensive technical overview of the this compound, detailing its mechanism of action, its impact on DNA repair pathways, and relevant experimental protocols. ZL-12A covalently modifies and induces the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a core subunit of the Transcription Factor IIH (TFIIH) complex. This targeted degradation offers a unique approach to modulating NER, a critical pathway for repairing bulky DNA lesions. While the primary effect of ZL-12A is on NER, the interconnectedness of DNA damage response pathways suggests potential broader implications that warrant further investigation. This guide aims to equip researchers with the foundational knowledge required to effectively utilize the this compound in their studies.

Introduction to the this compound

ZL-12A is a member of the spirocycle acrylamide class of electrophilic "stereoprobes".[1][2] These molecules are designed for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize protein-ligand interactions in native biological systems.[1][2] ZL-12A exhibits stereoselective reactivity, meaning its specific three-dimensional arrangement is crucial for its biological activity.[1][2]

The primary and most well-characterized target of ZL-12A is the ERCC3 protein.[1][2] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is an ATP-dependent DNA helicase and a core component of the general transcription factor TFIIH. The TFIIH complex plays a pivotal role in two fundamental cellular processes: transcription initiation and nucleotide excision repair (NER).[1][2]

Mechanism of Action: Covalent Modification and Degradation of ERCC3

ZL-12A exerts its effect through a specific and covalent interaction with ERCC3. The probe targets cysteine residue 342 (C342) within the ERCC3 protein.[1][2] The acrylamide "warhead" of ZL-12A forms a covalent bond with the thiol group of C342.[1][2] This irreversible modification triggers the subsequent degradation of the ERCC3 protein.[1][2]

Interestingly, the natural product triptolide also binds to the same C342 residue on ERCC3 but does not induce its degradation.[1][2] Instead, triptolide binding leads to the collateral loss of RNA polymerases.[1][2] This highlights the nuanced functional outcomes that can arise from different ligands targeting the same amino acid residue.

The degradation of ERCC3 induced by ZL-12A is a targeted process. At later time points (12-72 hours) following ZL-12A treatment, a reduction in the abundance of other subunits of the TFIIH complex has been observed, suggesting a potential destabilization of the entire complex upon the loss of ERCC3.[1]

Effect on DNA Repair Pathways

Nucleotide Excision Repair (NER)

The primary and most direct impact of the this compound is on the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism responsible for removing a wide range of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation and certain chemical carcinogens.[3]

The TFIIH complex, containing ERCC3, is a critical component of the NER machinery.[3] ERCC3's helicase activity is essential for unwinding the DNA around the lesion, allowing for the excision of the damaged segment by other NER factors.[3] By inducing the degradation of ERCC3, ZL-12A effectively dismantles a key component of the NER pathway, thereby inhibiting its function.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

As of the current literature, there is no direct evidence detailing the effects of the this compound on Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ), the two major pathways for repairing DNA double-strand breaks (DSBs). However, extensive crosstalk exists between different DNA repair pathways.[1][4] A deficiency in one pathway can lead to a greater reliance on others.[5]

Therefore, it is plausible that inhibiting NER through ERCC3 degradation could indirectly influence HR and NHEJ activity, particularly in cells subjected to complex DNA damage that generates a variety of lesions. Further research is required to elucidate the specific impact of ZL-12A on these critical DSB repair pathways. Investigating the formation of RAD51 and 53BP1 foci, which are markers for HR and NHEJ respectively, in ZL-12A treated cells would be a valuable starting point.[6][7][8][9][10]

Quantitative Data

The following table summarizes the available quantitative data for the this compound.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 for ERCC3 Degradation | 22Rv1 | 3-hour treatment | 5.5 µM (95% CI: 4.0–7.5 µM) | [1] |

| 22Rv1 | 12-hour treatment | 2.7 µM | [1] | |

| Cell Viability | 22Rv1 | 72-hour treatment | Marginally impaired compared to control | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to studying the this compound. These are generalized protocols and should be adapted based on specific experimental needs and cell types.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is used to identify the protein targets of covalent probes like ZL-12A.

Workflow:

Protocol Outline:

-

Probe Treatment: Incubate cells or cell lysates with an alkyne-functionalized version of ZL-12A for a specified time and concentration.

-

Lysis: Lyse the cells to release proteins.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe that is now covalently bound to its target proteins.

-

Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

-

On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that were targeted by ZL-12A.

Western Blotting for ERCC3 Degradation

Western blotting is a standard technique to quantify the levels of a specific protein in a sample.

Protocol Outline:

-

Cell Treatment: Treat cells with varying concentrations of ZL-12A for different time points.

-

Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERCC3.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using a digital imager. The intensity of the band corresponding to ERCC3 is proportional to the amount of protein present.

Immunofluorescence for DNA Damage Foci

Immunofluorescence can be used to visualize the localization of DNA repair proteins to sites of DNA damage.

Protocol Outline:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., UV radiation) with or without ZL-12A pre-treatment.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate with primary antibodies against DNA damage markers (e.g., γH2AX) and/or specific repair pathway proteins (e.g., RAD51 for HR, 53BP1 for NHEJ).

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei and visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.

Protocol Outline:

-

Cell Treatment: Treat cells with ZL-12A for various durations.

-

Harvest and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Selectivity Profile

While ZL-12A is described as stereoselectively degrading ERCC3, a comprehensive proteome-wide selectivity profile has not been extensively published.[1][2] Determining the off-target interactions of any chemical probe is crucial for the correct interpretation of experimental results.

Methods for Assessing Selectivity:

-

Competitive ABPP: This method involves pre-treating cell lysates or live cells with a range of concentrations of the unlabeled covalent inhibitor (ZL-12A) before adding a broad-spectrum, alkyne-tagged cysteine-reactive probe. The ability of ZL-12A to block the labeling of other proteins by the broad-spectrum probe is then quantified by mass spectrometry. This provides a profile of other cysteine-containing proteins that ZL-12A may interact with.

-

Quantitative Mass Spectrometry: Unbiased quantitative proteomic approaches can be used to compare the entire proteome of cells treated with ZL-12A versus a vehicle control. This can reveal changes in the abundance of proteins other than ERCC3, which may indicate off-target effects.

Conclusion and Future Directions

The this compound represents a valuable tool for the specific and covalent modulation of the NER pathway through the targeted degradation of ERCC3. Its stereoselective nature and defined mechanism of action make it a powerful reagent for dissecting the roles of ERCC3 and the TFIIH complex in DNA repair and transcription.

Future research should focus on several key areas:

-

Elucidating the impact on other DNA repair pathways: A thorough investigation into the effects of ZL-12A on HR and NHEJ is crucial for a complete understanding of its cellular consequences.

-

Comprehensive selectivity profiling: A detailed, proteome-wide analysis of ZL-12A's off-target interactions will be essential for validating its specificity and for the accurate interpretation of experimental data.

-

Exploring therapeutic potential: Given the role of DNA repair in cancer biology, exploring the potential of ERCC3 degraders like ZL-12A as therapeutic agents, potentially in combination with other DNA damaging agents, is a promising avenue for future investigation.

By addressing these questions, the scientific community can fully leverage the potential of the this compound to advance our understanding of DNA repair and its implications for human health and disease.

References

- 1. Cooperation and interplay between base and nucleotide excision repair pathways: From DNA lesions to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 4. Crosstalk between Different DNA Repair Pathways Contributes to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Repair Pathways and Human Cancer | Oncohema Key [oncohemakey.com]

- 6. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recruitment of 53BP1 Proteins for DNA Repair and Persistence of Repair Clusters Differ for Cell Types as Detected by Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAD51 foci formation in response to DNA damage is modulated by TIP49 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ZEB1 promotes non-homologous end joining double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZL-12A Probe in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL-12A is a stereo- and regio-chemically defined spirocycle acrylamide that functions as a covalent probe for activity-based protein profiling (ABPP).[1][2] It has been identified as a selective ligand that promotes the degradation of the TFIIH helicase ERCC3.[1][2] The mechanism of action involves the covalent modification of a specific cysteine residue (C342) on ERCC3, leading to its subsequent degradation.[1] This targeted degradation of ERCC3 makes ZL-12A a valuable tool for studying the biological functions of the TFIIH complex in DNA repair and transcription. These application notes provide detailed protocols for utilizing the ZL-12A probe in cell culture experiments to study ERCC3 degradation and to perform broader cysteine-directed ABPP.

Mechanism of Action

ZL-12A acts as a monofunctional degrader of ERCC3.[3] Unlike some compounds that induce collateral loss of other proteins, ZL-12A stereoselectively targets ERCC3 for degradation.[1][3] The covalent bond formation with cysteine 342 on ERCC3 is a key step in this process.[1][3] Interestingly, the anti-hypertension drug spironolactone has been found to promote ERCC3 degradation through a similar mechanism, also involving interaction with C342.[3]

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for ZL-12A in cell culture experiments based on published data. Optimization may be required for different cell lines and experimental goals.

| Cell Line | Application | ZL-12A Concentration | Incubation Time | Reference |

| Ramos (Human Burkitt's lymphoma) | Cysteine-directed ABPP | 50 µM | 3 h | [3] |

| 22Rv1 (Human prostate carcinoma) | ERCC3 Degradation Assay | 10 µM | 3 h |

Experimental Protocols

Protocol 1: Evaluation of ERCC3 Degradation using Western Blotting

This protocol details the steps to assess the degradation of ERCC3 in response to ZL-12A treatment.

Materials:

-

This compound

-

22Rv1 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERCC3

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed 22Rv1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment:

-

Prepare a stock solution of ZL-12A in DMSO.

-

Dilute the ZL-12A stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Aspirate the old medium from the cells and add the medium containing ZL-12A or DMSO.

-

Incubate the cells for the desired time (e.g., 3 hours).

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERCC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Protocol 2: Cysteine-Directed Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for identifying cysteine targets of ZL-12A in a cellular context.

Materials:

-

This compound

-

Ramos cells (or other suitable cell line)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Iodoacetamide desthiobiotin (IA-DTB) probe

-

Cell lysis buffer (e.g., PBS with 0.1% Triton X-100)

-

Streptavidin agarose beads

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)

-

Mass spectrometer

Procedure:

-

Cell Treatment:

-

Culture Ramos cells to the desired density.

-

Treat cells with ZL-12A (e.g., 50 µM) or DMSO for 3 hours.

-

-

Cell Lysis and Probe Labeling:

-

Harvest and wash the cells with PBS.

-

Lyse the cells in a suitable buffer.

-

Treat the proteomes with the IA-DTB probe to label cysteines that were not engaged by ZL-12A.

-

-

Enrichment of Labeled Peptides:

-

Digest the proteomes with trypsin.

-

Enrich the biotin-labeled peptides using streptavidin agarose beads.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For quantitative analysis, label the peptides with TMT reagents before MS analysis to compare the relative abundance of labeled cysteines between ZL-12A-treated and control samples.

-

-

Data Analysis:

-

Identify the peptides and the corresponding cysteine residues.

-

Quantify the relative abundance of each labeled cysteine. A decrease in the IA-DTB signal for a specific cysteine in the ZL-12A-treated sample indicates engagement by the probe.

-

Visualizations

References

ZL-12A Probe: Application Notes and Protocols for Targeted ERCC3 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing the ZL-12A probe, a stereospecific covalent ligand, to induce the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3, a subunit of the TFIIH complex, is a critical enzyme involved in both nucleotide excision repair (NER) and transcription.[1][2][3][4] The ability of ZL-12A to selectively target and degrade ERCC3 presents a valuable tool for studying its cellular functions and exploring its potential as a therapeutic target in diseases such as cancer.[5][6] These protocols are intended to guide researchers in the effective use of ZL-12A and the subsequent analysis of ERCC3 degradation.

Introduction to ZL-12A and ERCC3

ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is an ATP-dependent DNA helicase that plays a dual role in fundamental cellular processes. As a core component of the general transcription factor IIH (TFIIH), it is essential for transcription initiation by RNA polymerase II.[1][2][4][7] Additionally, ERCC3 is indispensable for the nucleotide excision repair (NER) pathway, a major DNA repair mechanism that removes bulky lesions from the genome.[3][7]

ZL-12A is a spirocycle acrylamide stereoprobe that has been identified as a monofunctional degrader of ERCC3.[5][6] It acts by covalently modifying cysteine 342 (C342) within the ERCC3 protein, leading to its subsequent ubiquitination and proteasomal degradation.[5][8] This targeted degradation approach offers a powerful method to acutely deplete ERCC3 levels within cells, allowing for the investigation of the immediate consequences of its loss.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and characteristics of ZL-12A-mediated ERCC3 degradation.

Table 1: Dose-Dependent Degradation of ERCC3 by ZL-12A

| Cell Line | Treatment Time (h) | IC50 (µM) | 95% Confidence Interval (µM) |

| 22Rv1 | 3 | 5.5 | 4.0–7.5 |

| 22Rv1 | 12 | 2.7 | 2.5–3.0 |

| Ramos | 3 | 8.0 | 5.4–11.9 |

Data extracted from studies on the effects of ZL-12A on ERCC3 abundance.[1][2]

Table 2: Effect of Inhibitors on ZL-12A-Induced ERCC3 Degradation in 22Rv1 Cells

| Treatment | Effect on ERCC3 Degradation |

| ZL-12A + MLN4924 (Neddylation inhibitor) | Fully blocked |

| ZL-12A + Carfilzomib (Proteasome inhibitor) | Partially blocked |

| ZL-12A + MG132 (Proteasome inhibitor) | Partially blocked |

This table illustrates the mechanism of ZL-12A-induced degradation, which is dependent on the ubiquitin-proteasome system.[2]

Experimental Protocols

Western Blot Analysis of ERCC3 Degradation

This protocol details the steps to assess the degradation of ERCC3 in cultured cells following treatment with ZL-12A.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERCC3

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells (e.g., 22Rv1, Ramos, or HEK293T) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

ZL-12A Treatment:

-

Prepare a stock solution of ZL-12A in a suitable solvent (e.g., DMSO).

-

Dilute the ZL-12A stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).

-

Remove the old medium from the cells and replace it with the ZL-12A-containing medium. Include a vehicle control (DMSO) group.

-

Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERCC3 antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

-

In Vivo Ubiquitination Assay for ERCC3

This protocol is designed to determine if ZL-12A treatment leads to the ubiquitination of ERCC3.

Materials:

-

HEK293T cells

-

Plasmid encoding HA-tagged ubiquitin (HA-Ub)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Proteasome inhibitor (e.g., Carfilzomib or MG132)

-

Lysis buffer for immunoprecipitation (IP)

-

Anti-HA magnetic beads or agarose beads

-

Anti-ERCC3 antibody

-

Anti-HA antibody

-

Wash buffer

-

Elution buffer

Procedure:

-

Transfection:

-

Seed HEK293T cells in a 6-well plate.

-

Transfect the cells with a plasmid expressing HA-tagged ubiquitin using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to express the plasmid for 24-48 hours.

-

-

Treatment:

-

Pre-treat the transfected cells with a proteasome inhibitor (e.g., 2 µM Carfilzomib) for 1 hour to allow for the accumulation of ubiquitinated proteins.

-

Treat the cells with ZL-12A (e.g., 20 µM) or a vehicle control for a specified time (e.g., 3 hours).

-

-

Cell Lysis:

-

Lyse the cells in IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-HA magnetic beads overnight at 4°C with gentle rotation to pull down proteins modified with HA-tagged ubiquitin.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted samples by Western blotting using an anti-ERCC3 antibody to detect ubiquitinated ERCC3. A smear or ladder of higher molecular weight bands above the unmodified ERCC3 band indicates ubiquitination.

-

As a control, perform a Western blot on the same eluates using an anti-HA antibody to confirm the successful immunoprecipitation of ubiquitinated proteins.

-

Cell Viability Assay

This protocol assesses the effect of ERCC3 degradation by ZL-12A on cell viability.

Materials:

-

Cells of interest (e.g., 22Rv1)

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ZL-12A and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway of ZL-12A-Induced ERCC3 Degradation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERCC3 antibody (10580-1-AP) | Proteintech [ptglab.com]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting ERCC3 Degradation by ZL-12A using Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the degradation of the ERCC3 protein induced by the compound ZL-12A using Western blot analysis.

Introduction

Excision Repair Cross-Complementation group 3 (ERCC3), also known as Xeroderma Pigmentosum group B (XPB), is a crucial ATP-dependent DNA helicase and a subunit of the general transcription factor IIH (TFIIH).[1][2][3] The TFIIH complex is essential for both nucleotide excision repair (NER) and the initiation of transcription.[1][2][3] The small molecule ZL-12A has been identified as a covalent ligand that promotes the degradation of ERCC3.[4][5][6] ZL-12A achieves this by covalently modifying the cysteine 342 residue of ERCC3, which subsequently leads to the ubiquitination and proteasomal degradation of the protein.[4][5][6] This targeted degradation of ERCC3 presents a potential therapeutic strategy in oncology.

This document outlines a detailed Western blot protocol to qualitatively and quantitatively assess the degradation of ERCC3 in cell lines treated with ZL-12A.

Data Presentation

The following tables summarize the quantitative data on ERCC3 degradation by ZL-12A, as determined by Western blot analysis in various cancer cell lines.

Table 1: Concentration-Dependent Degradation of ERCC3 by ZL-12A

| Cell Line | Treatment Time | ZL-12A Concentration (µM) | Relative ERCC3 Abundance (%) |

| 22Rv1 | 3 hours | 0 | 100 |

| 1 | ~80 | ||

| 3 | ~50 | ||

| 10 | ~20 | ||

| 30 | <10 | ||

| Ramos | 3 hours | 0 | 100 |

| 1 | ~90 | ||

| 3 | ~60 | ||

| 10 | ~30 | ||

| 30 | ~10 |

Data is estimated from published Western blot quantification.[5]